1-Butyl-3-methylimidazolium chloride
Overview
Description
1-Butyl-3-methylimidazolium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make them suitable for various applications, including as solvents, electrolytes, and catalysts .
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-methylimidazolium chloride ([C4C1im]Cl) is cellulose . It plays a crucial role in the acid-catalyzed hydrolysis of 1,4-b-glucans in binary solvent mixtures .
Mode of Action
[C4C1im]Cl enhances the kinetics of acid-catalyzed hydrolysis of 1,4-b-glucans . It acts as more than just a solvent for cellulose . The presence of [C4C1im]Cl increases the Hammett acidity of the catalyst dissolved in the reaction medium . This compound also forms an organoaluminate molten salt when combined with aluminium chloride, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .
Biochemical Pathways
The biochemical pathway affected by [C4C1im]Cl involves the hydrolysis of cellulose . The compound enhances the reactivity of cellulose in solution, enabling it to undergo hydrolysis at increased reaction rates .
Pharmacokinetics
It’s known that this compound shows high cellulose-dissolving ability .
Result of Action
The result of [C4C1im]Cl’s action is the enhanced hydrolysis of cellulose . This leads to increased reaction rates, even at temperatures as low as 100°C . The compound also acts as an acidic catalyst for the alkylation of isobutane with 2-butene .
Action Environment
The action of [C4C1im]Cl can be influenced by environmental factors. For instance, in anaerobic digestion, the presence of [C4C1im]Cl at environmentally relevant levels can affect the transformation of organic matter, cell viability, and the microbial community . The compound can inhibit methane yield and increase the biological transformation rates of butyrate, hydrogen, and acetate .
Biochemical Analysis
Biochemical Properties
1-Butyl-3-methylimidazolium chloride plays a crucial role in biochemical reactions, particularly in the dissolution and processing of cellulose. It interacts with cellulose through hydrogen bonding, where both the chloride anions and imidazolium cations of the compound form hydrogen bonds with the cellulose molecules . This interaction enhances the reactivity of cellulose, making it more accessible for enzymatic hydrolysis. Additionally, this compound has been shown to increase the Hammett acidity of catalysts in reaction media, further facilitating biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been demonstrated to influence cell signaling pathways and gene expression by altering the cellular environment. For instance, in anaerobic digestion processes, this compound can inhibit methane production and affect the biotransformation of butyrate, hydrogen, and acetate . These effects are attributed to the compound’s ability to disrupt extracellular polymeric substances and inactivate microbial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The chloride anions and imidazolium cations of the compound interact with cellulose oligomers via hydrogen bonds, breaking the intramolecular hydrogen bonds within the oligomers . This interaction enhances the dissolution of cellulose, making it more susceptible to enzymatic hydrolysis. Additionally, the compound increases the acidity of the reaction medium, which further accelerates the hydrolysis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but its long-term effects on cellular function have been observed in various studies. For example, the transient thermo-electromechanical responses of this compound in cellulose gels have been investigated, showing changes in shear storage modulus with temperature variations . These studies highlight the compound’s ability to maintain its activity over extended periods, although its effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher dosages, the compound can exhibit toxic effects, such as decreased fetal weight and increased malformations in developmental toxicity assessments . Additionally, the systemic bioavailability of the compound is high, with significant urinary excretion observed in rats and mice . These findings indicate that while this compound can be effective at lower dosages, caution is needed at higher concentrations to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the hydrolysis of cellulose. The compound enhances the kinetics of acid-catalyzed hydrolysis of 1,4-β-glucans by increasing the acidity of the reaction medium . This enhancement facilitates the breakdown of cellulose into simpler sugars, which can then be utilized in various metabolic processes. The compound’s interaction with enzymes and cofactors in these pathways further underscores its importance in biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s chloride anions and imidazolium cations play a critical role in its localization and accumulation within cells . These interactions ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by its ability to form hydrogen bonds with various biomolecules, facilitating its transport across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cellular components. The compound is known to localize within specific compartments or organelles, where it can influence cellular activities. For instance, its ability to disrupt hydrogen-bonding networks within cellulose suggests that it may localize in regions rich in polysaccharides . Additionally, the compound’s interactions with enzymes and other biomolecules can direct it to specific subcellular locations, where it can modulate biochemical processes.
Preparation Methods
1-Butyl-3-methylimidazolium chloride can be synthesized through the reaction of 1-methylimidazole with butyl chloride. This reaction can be conducted in supercritical carbon dioxide, which allows for in situ extraction and purification of the product . The yield of this process can exceed 90%, and the reaction conditions are highly dependent on pressure . Another method involves the nucleophilic substitution reaction of n-methylimidazolium with 1-chlorobutane .
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Acid-catalyzed hydrolysis: Enhances the kinetics of hydrolysis of 1,4-β-glucans in binary solvent mixtures.
Formation of organoaluminate molten salts: Reacts with aluminum chloride to form acidic catalysts for alkylation reactions.
Anion exchange reactions: Used in various organic reactions and as a catalyst.
Common reagents include aluminum chloride and p-toluenesulfonic acid, and the major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent for organic reactions, anion exchange reactions, and as a catalyst.
Biology: Acts as an effective cellulose gelling agent for the fabrication of cellulose gels.
Medicine: Investigated for its potential in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the fabrication of lithium-ion batteries, dye-sensitized solar cells, and as a medium for the synthesis of conducting polymers
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium chloride can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: Similar in structure but with a shorter alkyl chain.
1-Hexyl-3-methylimidazolium chloride: Has a longer alkyl chain, which affects its solubility and thermal properties.
1-Butyl-3-methylimidazolium nitrate: Different anion, which influences its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, such as its specific solubility and catalytic abilities, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQNOXQSTVAIC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6031461 | |
Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6031461 | |
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Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow solid; [Merck Index] Colorless or yellowish solid with a solvent odor; [NTP] Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Butylmethylimidazolium chloride | |
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CAS No. |
79917-90-1 | |
Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79917-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butylmethylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079917901 | |
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Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6031461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butyl-1-methyl-1H-imidazol-3-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Butyl-3-methylimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | BUTYLMETHYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PS77334A | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium chloride?
A1: The molecular formula of this compound is C8H15ClN2, and its molecular weight is 174.67 g/mol. []
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Infrared (IR) spectroscopy can identify functional groups and analyze hydrogen bonding interactions. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about the compound. [, , ]
Q3: How stable is this compound at elevated temperatures?
A3: Thermogravimetric analysis (TGA) reveals that [Bmim]Cl undergoes thermal decomposition rather than simple evaporation. [] This decomposition is observed in a single step within a specific temperature range. []
Q4: Does this compound interact with specific metals?
A4: Research indicates that [Bmim]Cl interacts with metal chlorides like zirconium tetrachloride and hafnium tetrachloride. [] These interactions lead to the formation of chlorometallate molten salts with varying anion compositions depending on the molar ratio of the metal chloride to [Bmim]Cl. []
Q5: Can this compound be used with polymers like Polyacrylonitrile (PAN)?
A5: [Bmim]Cl can dissolve PAN to form concentrated solutions. [] The rheological behavior of these solutions, characterized by shear-thinning properties, is influenced by factors such as temperature, concentration, and the molecular weight of PAN. []
Q6: What role does this compound play in cellulose processing?
A6: [Bmim]Cl acts as a solvent for cellulose, enabling its dissolution and subsequent regeneration. [, , , , , ] This property is valuable for producing regenerated cellulose materials with tailored characteristics. [, , , , , ] The addition of co-solvents like dimethyl sulfoxide (DMSO) can significantly reduce the viscosity of [Bmim]Cl-cellulose solutions, facilitating the production of materials like cellulose hollow fiber membranes. []
Q7: Can this compound be used for synthesizing specific compounds?
A7: [Bmim]Cl serves as a reaction medium for synthesizing high fatty acid esters of corn starch. [] It facilitates the reaction between starch and fatty acid methyl esters, leading to the formation of starch esters with varying degrees of substitution. []
Q8: What is the solubility behavior of this compound?
A8: [Bmim]Cl exhibits variable solubility depending on the solvent. While it is miscible with some polyethylene glycols (PEGs) with lower molecular weights, it forms biphasic liquid mixtures with PEGs of higher molecular weights. [] This biphasic behavior is influenced by temperature and the structural characteristics of both the IL and PEG. []
Q9: How does the presence of water affect this compound?
A9: Water significantly influences the structure and properties of [Bmim]Cl. [, , ] Spectroscopic studies indicate that water molecules disrupt the aggregation of [Bmim]Cl, leading to the formation of hydrated ion pairs. [, , ]
Q10: What are the environmental concerns associated with this compound?
A10: While [Bmim]Cl is considered a greener alternative to some traditional solvents, its toxicity and biodegradability remain a concern. [, ] Research shows that [Bmim]Cl can negatively impact soil microorganisms and alter soil physicochemical properties. []
Q11: How can this compound be degraded?
A11: Advanced oxidation processes, like the Fenton-like system (Fe(III)/H2O2), effectively degrade [Bmim]Cl. [] The degradation mechanism involves the formation of intermediate compounds like imidazolones, which further break down into smaller molecules. []
Q12: Are there alternatives to this compound for specific applications?
A12: Yes, alternative ionic liquids, such as 1-allyl-3-methylimidazolium chloride ([Amim]Cl), are available. [] [Amim]Cl exhibits comparable cellulose-dissolving capabilities to [Bmim]Cl but at slightly lower temperatures. [] The choice between these ILs depends on the specific application and desired properties.
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